molecular formula C8H10N2S B111044 2-Amino-4-isopropylthiophene-3-carbonitrile CAS No. 10413-35-1

2-Amino-4-isopropylthiophene-3-carbonitrile

Cat. No.: B111044
CAS No.: 10413-35-1
M. Wt: 166.25 g/mol
InChI Key: XZOSPVPFYDLNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-isopropylthiophene-3-carbonitrile is a versatile chemical intermediate in organic and medicinal chemistry research. Compounds based on the 2-aminothiophene-3-carbonitrile structural motif show a broad spectrum of biological properties and are recognized as key scaffolds in drug discovery . Researchers utilize this core structure to develop potent bioactive molecules, including antiproliferative agents , antimicrobials , and pan-serotype dengue virus inhibitors . Furthermore, this compound serves as a fundamental building block for synthesizing diverse thiophene-containing heterocycles and polycyclic hybrid molecules, which are valuable for exploring new chemical space in lead optimization . Its utility extends beyond pharmaceuticals; 2-aminothiophene derivatives have found application in the development of functional materials, such as organic photovoltaic cells, nonlinear optical materials, and conductive dyes . The synthetic versatility of the 2-aminothiophene core, often accessible through methods like the Gewald reaction, makes it a valuable starting point for constructing complex molecular architectures, including the thieno[2,3-d]pyrimidine system, which is a privileged structure in medicinal chemistry .

Properties

IUPAC Name

2-amino-4-propan-2-ylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-5(2)7-4-11-8(10)6(7)3-9/h4-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOSPVPFYDLNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The process initiates with a Knoevenagel condensation between the ketone and malononitrile, forming a α,β-unsaturated nitrile intermediate. Subsequent nucleophilic attack by sulfur generates a thiol intermediate, which undergoes cyclization to yield the thiophene core. Key parameters influencing yield include:

ParameterOptimal ConditionYield Impact
Base CatalystPiperidine or Morpholine15–20% Increase
SolventEthanol or DMFEthanol: 65–70%
Temperature80–90°C (Reflux)>90°C reduces yield
Reaction Time8–12 HoursProlonged time risks decomposition

Recent modifications involve replacing traditional bases like ammonium acetate with greener alternatives such as potassium carbonate, achieving comparable yields (68–72%) while reducing environmental toxicity.

Multi-Component Condensation Strategies

Alternative routes utilize multi-component reactions (MCRs) to streamline synthesis. For instance, α-bromochalcones and cyanothioacetamide undergo Michael addition followed by cyclization in ethanol under alkaline conditions.

Case Study: α-Bromochalcone Route

Using α-bromo-4-isopropylacetophenone and cyanothioacetamide, the reaction proceeds via:

  • Michael Addition : Cyanothioacetamide attacks the α,β-unsaturated ketone, forming a thioenolate intermediate.

  • Intramolecular Cyclization : The intermediate undergoes ring closure, facilitated by aqueous sodium carbonate, to yield the dihydrothiophene precursor.

  • Oxidation : Air oxidation or iodine-mediated dehydrogenation finalizes the aromatic thiophene structure.

Optimization Data :

  • Catalyst: 10% aqueous Na₂CO₃ (40–50°C) → 74% yield.

  • Solvent: Ethanol > DMF due to better solubility of intermediates.

Metal-Free Cyclization Approaches

Emerging methodologies prioritize metal-free conditions to align with green chemistry principles. A notable example involves the cyclization of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone derivatives.

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations reveal two competing pathways for cyclization:

  • Pathway A : Intramolecular Sₙ2 substitution of the thiocyanate group, favored in S,S-diastereomers (activation energy: 54.5 kJ/mol).

  • Pathway B : Nucleophilic addition to the thiocyanate carbon, followed by HNCS elimination, dominant in R,S-diastereomers (activation energy: 77.2 kJ/mol).

Experimental Validation :

  • Using α-thiocyanato-4-isopropylacetophenone and 2-cyanothioacrylamide, the reaction achieved 62–69% yield under aqueous Na₂CO₃ at 50°C.

Industrial-Scale Production and Continuous Flow Systems

Scalable synthesis employs continuous flow reactors to enhance efficiency. A patented method (WO2022150436A1) describes:

  • Continuous Feed : Simultaneous introduction of ketone, malononitrile, and sulfur into a heated reactor.

  • In-Line Purification : Automated crystallization and filtration units isolate the product with >95% purity.

Advantages :

  • 30% reduction in reaction time (4–6 hours).

  • 85% yield at kilogram-scale production.

Comparative Analysis of Methodologies

MethodYield (%)ScalabilityEnvironmental ImpactCost Efficiency
Gewald Reaction65–72HighModerate (Solvent Use)Low
Multi-Component MCRs70–74ModerateLow (Aqueous Conditions)Moderate
Metal-Free Cyclization60–69HighVery LowHigh
Continuous Flow80–85Very HighLowVery High

Key Findings :

  • The Gewald reaction balances cost and yield but requires solvent recovery systems.

  • Metal-free methods, while eco-friendly, face challenges in stereochemical control.

  • Continuous flow systems excel in large-scale production but demand significant capital investment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
AIPTC and its derivatives have shown promising results as potential anticancer agents. Research indicates that compounds containing the thiophene moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that AIPTC can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties
Thiophene derivatives, including AIPTC, have been explored for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Hormonal Activity
Recent studies have identified AIPTC as a nonsteroidal estrogen receptor ligand. This property suggests its potential application in hormone replacement therapies and the treatment of hormone-related conditions .

Materials Science

Fluorescent Sensors
AIPTC can be utilized as a fluorescent sensor for monitoring polymerization processes. Its fluorescence properties enable it to act as an indicator for the progress of cationic and free-radical photopolymerizations. This application is particularly valuable in the field of photopolymerization where real-time monitoring is crucial .

Synthetic Intermediate

AIPTC serves as a crucial building block in organic synthesis. Its structure allows for various modifications leading to the synthesis of more complex thiophene derivatives. The Gewald reaction, a well-known method for synthesizing thiophenes, can be employed using AIPTC as a starting material to produce multisubstituted thiophenes with diverse biological activities .

Case Studies and Research Findings

StudyFocusFindings
Huang et al. (2011)Anticancer ActivityDemonstrated AIPTC's ability to induce apoptosis in cancer cell lines .
Recent Study (2022)Hormonal ActivityIdentified AIPTC as a potential nonsteroidal estrogen receptor ligand with therapeutic implications .
MDPI Research (2019)PhotopolymerizationShowed that AIPTC derivatives could effectively monitor polymerization processes through fluorescence .

Mechanism of Action

The mechanism of action of 2-Amino-4-isopropylthiophene-3-carbonitrile is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Aromatic vs. Aliphatic Groups

Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate
  • Substituents : A 4-fluorophenyl group at position 4 and an ester group at position 3.
  • Key Differences: The 4-fluorophenyl group enables π-π stacking interactions with aromatic residues in biological targets, whereas the isopropyl group in the target compound favors hydrophobic interactions.
  • Purity : >95% by HPLC, indicating robust synthetic reproducibility .
2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • Substituents : A methyl group at position 4 and a partially saturated benzothiophene ring.
  • Key Differences :
    • The tetrahydrobenzothiophene ring introduces conformational flexibility due to reduced planarity, contrasting with the fully aromatic thiophene ring of the target compound.
    • Structural data reveals a C2–S1–C9 bond angle of 89.8°, indicative of steric strain in the saturated system, which may influence reactivity .

Functional Group Variations

Compound Functional Group (Position 3) Electronic Effects
2-Amino-4-isopropylthiophene-3-carbonitrile Carbonitrile Strong electron-withdrawing, enhances acidity of adjacent protons
Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate Ester Moderately electron-withdrawing, increases hydrophilicity

The carbonitrile group in the target compound may enhance binding to electrophilic sites in biological targets, whereas the ester group in the fluorophenyl derivative could improve water solubility but reduce metabolic stability.

Structural and Conformational Stability

Data Table: Structural Parameters
Parameter This compound (Hypothetical) Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate 2-Amino-4-methyl-tetrahydrobenzothiophene-3-carbonitrile
Ring Planarity Fully aromatic Fully aromatic Partially saturated (tetrahydro)
Key Bond Angle N/A N/A C2–S1–C9: 89.8°
Substituent Steric Bulk High (isopropyl) Moderate (4-fluorophenyl) Low (methyl)

The tetrahydro derivative’s non-planar structure may reduce conjugation efficiency, while the isopropyl group in the target compound could hinder crystallinity or packing in solid-state applications.

Biological Activity

2-Amino-4-isopropylthiophene-3-carbonitrile is a heterocyclic compound that has garnered interest in the scientific community for its potential biological activities. This article aims to explore the biological properties of this compound, including its antimicrobial and anticancer effects, as well as its applications in medicinal chemistry.

The molecular formula of this compound is C₉H₁₃N₂S, with a molecular weight of approximately 179.28 g/mol. The compound features a thiophene ring substituted with an amino group and a cyano group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In a study assessing various derivatives of thiophene compounds, it was found that this particular compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting potential as an antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines, specifically in breast and lung cancer models . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReferences
AntimicrobialS. aureus, E. coliSignificant inhibition
AnticancerBreast cancer cell linesInduction of apoptosis
Lung cancer cell linesModulation of signaling pathways

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the thiophene ring plays a crucial role in interacting with biological targets, potentially influencing enzyme activity and receptor binding. The presence of the amino and cyano groups may enhance solubility and facilitate cellular uptake, contributing to its biological efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives, including this compound. For instance, a study focusing on the synthesis and biological evaluation of thiophene-based compounds reported successful outcomes in preclinical models, demonstrating both safety and efficacy . These findings support further exploration into clinical applications.

Q & A

Q. What are the common synthetic routes for 2-Amino-4-isopropylthiophene-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via α-enaminonitrile chemistry, involving refluxing with aliphatic acids (e.g., formic or acetic acid) under controlled conditions. Key steps include cyclization of precursor molecules with amino and nitrile groups attached to the thiophene ring . Optimization strategies include:

  • Temperature control : Prolonged reflux (e.g., 6 hours) ensures complete cyclization.
  • Catalyst selection : Acidic conditions facilitate intramolecular cyclization.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
    Yield improvements can be monitored via TLC or HPLC purity checks .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • IR spectroscopy : Identifies nitrile (C≡N, ~2200 cm⁻¹) and amino (N–H, ~3300–3500 cm⁻¹) groups .
  • NMR spectroscopy :
    • ¹H NMR : Amino protons appear as broad singlets (~δ 5–6 ppm), while isopropyl groups show split methyl signals (~δ 1.2–1.5 ppm).
    • ¹³C NMR : Nitrile carbons resonate at ~δ 110–120 ppm, and thiophene carbons at ~δ 120–140 ppm .
  • LC-MS/HRMS : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

  • Cross-validation : Use multiple techniques (e.g., IR, NMR, HRMS) to confirm functional group assignments .
  • Density Functional Theory (DFT) : Compare calculated vibrational frequencies (IR) or chemical shifts (NMR) with experimental data. Adjust computational parameters (e.g., solvent models) to align with experimental conditions .
  • Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data to resolve ambiguities .

Q. What strategies are recommended for resolving crystallographic disorder in derivatives of this compound during structure determination?

Methodological Answer:

  • Refinement tools : Use SHELXL for disorder modeling. Split atoms into multiple positions with occupancy refinement .
  • Twinned data handling : For twinned crystals (common in derivatives), employ SHELXL’s TWIN/BASF commands to refine twin laws and scale factors .
  • Validation metrics : Check R-factor convergence (<5% discrepancy) and ADDSYM alerts to avoid over-interpretation .

Q. How can mechanistic studies elucidate the role of the isopropyl group in the compound’s reactivity?

Methodological Answer:

  • Isotopic labeling : Substitute the isopropyl group with deuterated analogs to track reaction pathways via kinetic isotope effects .
  • Comparative synthesis : Synthesize analogs lacking the isopropyl group and compare reaction rates/intermediates using HPLC or GC-MS .
  • Computational modeling : Perform MD simulations to study steric and electronic effects of the isopropyl group on transition states .

Q. What advanced methods are suitable for analyzing non-covalent interactions (e.g., hydrogen bonding) in crystalline forms of this compound?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify interaction types (e.g., H-bonding, π-stacking) using CrystalExplorer or Mercury .
  • Multipole refinement : Use software like XD2006 to map electron density distributions and identify weak interactions .
  • Thermal analysis : DSC/TGA can correlate stability with intermolecular forces .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported for this compound in different solvents?

Methodological Answer:

  • Standardized protocols : Ensure consistent temperature, purity, and solvent drying methods during solubility tests.
  • Hansen Solubility Parameters (HSP) : Calculate HSP values to predict solubility in untested solvents .
  • Crystal polymorphism screening : Use SCXRD/PXRD to identify polymorphic forms that may alter solubility .

Q. What approaches mitigate batch-to-batch variability in biological activity assays involving this compound?

Methodological Answer:

  • Purity assurance : Validate batches via HPLC (≥95% purity) and elemental analysis .
  • Stability studies : Monitor degradation under storage conditions (e.g., light, humidity) using accelerated aging tests .
  • Dose-response normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.